molecular formula C9H16O3 B1348761 7-Oxo-nonanoic acid CAS No. 20356-92-7

7-Oxo-nonanoic acid

Cat. No.: B1348761
CAS No.: 20356-92-7
M. Wt: 172.22 g/mol
InChI Key: BMDUEIZQNLDNCI-UHFFFAOYSA-N
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Description

7-Oxo-nonanoic acid (systematic name: 7-oxononanoic acid) is a nine-carbon carboxylic acid featuring a ketone group at the seventh carbon position. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 188.22 g/mol (calculated based on its structure). Structurally, it is represented as CH₃(CH₂)₄CO(CH₂)₂COOH, combining a terminal carboxylic acid group and a mid-chain ketone functionality. This dual functionalization classifies it as an oxo carboxylic acid, a category defined by the International Union of Pure and Applied Chemistry (IUPAC) as compounds containing both a carboxy group and an aldehydic/ketonic group in the same molecule .

For example, ethyl 7-oxononanoate (C₁₁H₂₀O₃), its ethyl ester, is used in synthetic chemistry and industrial applications due to its volatility and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Oxo-nonanoic acid can be synthesized through the oxidative scission of oleic acid. This process involves the use of hydrogen peroxide as an oxidant and a peroxo-tungsten complex as a phase-transfer catalyst. The reaction is carried out in a biphasic organic-aqueous system at 85°C for 5 hours, resulting in high yields of the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the ozonolysis of oleic acid. This method, although effective, has several drawbacks, including the need for hazardous reagents and the generation of by-products. Alternative green chemistry approaches, such as the use of environmentally friendly oxidants and solvent-free systems, are being explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

7-Oxo-nonanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxo-nonanoic acid involves its interaction with specific enzymes and receptors in biological systems. For example, it is a substrate for the enzyme 8-amino-7-oxononanoate synthase, which catalyzes its conversion to biotin precursors. This enzyme-mediated reaction involves the decarboxylative condensation of L-alanine with pimeloyl-CoA, resulting in the formation of 8-amino-7-oxononanoate .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 7-Oxo-nonanoic acid and analogous oxo carboxylic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Oxo Group Position Additional Functional Groups Key Applications/Notes
This compound C₉H₁₆O₃ 188.22 C7 None Intermediate in organic synthesis; ester forms used in fragrances
5-Oxooctanoic acid C₈H₁₄O₃ 170.21 C5 None Flavoring agent (FEMA No. 4455)
7-Oxo-8-nonenoic acid C₉H₁₄O₃ 170.21 C7 C8-C9 double bond Potential metabolic intermediate; studied for unsaturated reactivity
8-Amino-7-oxononanoic acid C₉H₁₇NO₃·HCl 223.7 C7 Amino group at C8 Biological experiments (≥95% purity)
9-Oxo-nonanoic acid* C₉H₁₆O₃ 188.22 C9 None *Note: The oxo group at C9 overlaps with the carboxylic acid, forming an α-keto acid, which may exhibit distinct reactivity

(i) Position of the Oxo Group

  • This compound vs. 5-Oxooctanoic acid: The shorter carbon chain (C8 vs.
  • 7-Oxo-8-nonenoic acid: The conjugated double bond at C8 introduces unsaturation, increasing susceptibility to oxidation or Michael addition reactions compared to saturated analogs .

(ii) Functional Group Modifications

  • 8-Amino-7-oxononanoic acid: The amino group at C8 enables participation in peptide bond formation or Schiff base chemistry, making it valuable in medicinal chemistry .
  • Ethyl 7-oxononanoate: Esterification improves volatility, making it suitable for gas chromatography analysis or fragrance applications .

Biological Activity

7-Oxo-nonanoic acid (C9H16O3) is a medium-chain fatty acid that has garnered attention for its potential biological activities. This compound is part of a broader class of organic acids known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications in medicine and food preservation.

This compound is characterized by a ketone functional group at the seventh carbon position of the nonanoic acid chain. Its chemical structure can be represented as follows:

  • Molecular Formula : C9H16O3
  • Molecular Weight : 172.23 g/mol
  • IUPAC Name : 7-Oxononanoic acid

Research indicates that this compound may influence various biological pathways:

  • Phospholipase A2 Activation : It has been reported that 9-oxononanoic acid stimulates phospholipase A2, an enzyme critical in the arachidonic acid cascade, which plays a significant role in inflammatory responses and cell signaling .
  • Antimicrobial Properties : Similar compounds within the fatty acid category exhibit antimicrobial activities. For instance, octanoic acid has shown effectiveness against various bacterial strains, suggesting a potential for this compound to possess similar properties .
  • Food Preservation : Organic acids, including medium-chain fatty acids, are used as preservatives due to their ability to inhibit microbial growth. Their low pH can disrupt microbial cell membranes, thereby preventing spoilage .

Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Study on Fatty Acids and Antimicrobial Activity : A study highlighted that medium-chain fatty acids effectively inhibited the growth of pathogens such as Salmonella and E. coli. Although specific data on this compound was limited, its structural similarity to other active fatty acids suggests potential efficacy .
  • Inflammatory Response Modulation : In vitro studies have shown that fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell activity. The activation of phospholipase A2 may suggest a similar pathway for this compound .

Data Table

PropertyValue
Molecular FormulaC9H16O3
Molecular Weight172.23 g/mol
IUPAC Name7-Oxononanoic acid
Biological ActivityAntimicrobial, anti-inflammatory
Potential ApplicationsFood preservation, pharmaceuticals

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 7-Oxo-nonanoic acid, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Use controlled oxidation of nonanoic acid derivatives (e.g., 9-oxo-nonanoic acid analogs) with oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions. Isotopic labeling (e.g., deuterated analogs) can aid in tracking reaction pathways .
  • Purity Validation : Employ 1H^1\text{H}-NMR to confirm the absence of unreacted starting materials and byproducts. Compare spectral data with reference standards from databases like NIST Chemistry WebBook .
    • Key Data : Typical 1H^1\text{H}-NMR shifts for the carbonyl group (7-oxo position) range between δ 2.1–2.5 ppm in CDCl₃.

Q. How can researchers analytically characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Spectroscopy : Combine IR spectroscopy to confirm the ketone group (C=O stretch ~1710 cm⁻¹) and 13C^{13}\text{C}-NMR for carbon backbone analysis.
  • Chromatography : Use reverse-phase HPLC with UV detection (210–220 nm) for quantification. Calibrate against certified reference materials (CRMs) to ensure accuracy .
    • Key Data : Retention times for 7-oxo derivatives in C18 columns typically range 8–12 minutes under isocratic elution (acetonitrile:water 60:40).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct meta-analysis of existing literature to identify variables affecting bioactivity (e.g., concentration ranges, solvent systems, cell lines).
  • Mechanistic Replication : Design dose-response assays in standardized models (e.g., human hepatocytes) to isolate confounding factors like metabolite interference (e.g., degradation products similar to 7-ketodeoxycholic acid) .
    • Key Consideration : Use isotopically labeled this compound (e.g., 13C^{13}\text{C}-labeled) to track metabolic pathways and validate target interactions .

Q. How should researchers design stability studies for this compound under varying physiological and storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing : Expose the compound to stressors (e.g., pH 2–9, 40°C, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., decarboxylated derivatives) using high-resolution mass spectrometry (HRMS) .
  • Long-Term Stability : Store samples at –80°C in argon-purged vials. Assess stability monthly using validated HPLC protocols .
    • Key Data : Degradation kinetics (e.g., Arrhenius plots) can predict shelf-life under standard lab conditions.

Q. What computational and experimental approaches are recommended to study the interaction of this compound with lipid membranes or enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Validate with experimental techniques like surface plasmon resonance (SPR) .
  • Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) to quantify inhibition/activation effects. Pair with X-ray crystallography to resolve binding modes .

Q. Guidelines for Rigorous Research Design

  • Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in datasets and isolate experimental variables causing discrepancies .
  • Ethical and Safety Compliance : Refer to safety data sheets (SDS) for handling protocols (e.g., PPE requirements, spill management) and adhere to institutional review boards (IRBs) for biological studies .

Properties

IUPAC Name

7-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUEIZQNLDNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942513
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20356-92-7
Record name 7-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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